
The Unique Activity of Pyrazinamide Against
Persistent Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Avapyrazone

Cat. No.: B079158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyrazinamide (PZA) holds a unique and critical position in the treatment of tuberculosis (TB).

As a first-line antitubercular agent, its primary contribution is to shorten the duration of therapy

from 9-12 months to the current standard of 6 months.[1] This remarkable sterilizing activity is

attributed to its potent effect against a subpopulation of semi-dormant, non-replicating

mycobacteria, often referred to as persisters, which are not effectively targeted by other TB

drugs.[2][3] These persisters are typically found in the acidic, inflammatory environments of

caseous lesions within the host.[2][4] Unlike most antibiotics, which are most effective against

rapidly dividing bacteria, PZA's activity is paradoxically enhanced under conditions of low

metabolic activity and acidic pH.[2][5] This guide provides an in-depth technical overview of the

molecular mechanisms, resistance pathways, and experimental methodologies related to

PZA's unique activity against persistent Mycobacterium tuberculosis.

Core Mechanism of Action
Pyrazinamide is a prodrug, meaning it is inactive upon administration and requires enzymatic

conversion within the mycobacterial cell to exert its bactericidal effect.[4][5][6] Its activation and

subsequent action is a multi-step process highly dependent on the physiological state of the

bacterium and its microenvironment.
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The conversion of PZA to its active form, pyrazinoic acid (POA), is catalyzed by the bacterial

enzyme pyrazinamidase/nicotinamidase (PZase), which is encoded by the pncA gene.[5][7][8]

This hydrolysis of the amide group is the essential first step for PZA's activity. The majority of

PZA-resistant clinical isolates of M. tuberculosis exhibit mutations in the pncA gene, resulting in

a loss or reduction of PZase activity.[2][4][7][9]

The Critical Role of Acidic pH
PZA exhibits minimal activity at a neutral pH but becomes highly potent in an acidic

environment (pH 5.0-5.5).[4][10][11] The prevailing "weak acid" model proposes that in the

acidic extracellular environment (e.g., within a macrophage phagosome), a fraction of the

extracellular POA becomes protonated to form uncharged pyrazinoic acid (HPOA).[2][12] This

uncharged form can readily diffuse across the mycobacterial cell membrane into the neutral pH

of the cytoplasm. Inside the cell, HPOA dissociates back into the charged POA⁻ anion and a

proton (H⁺). The bacterium has a less efficient efflux mechanism for the charged POA⁻, leading

to its accumulation within the cytoplasm.[2] This process is believed to have several

downstream consequences.

Proposed Cellular Targets and Effects of Pyrazinoic Acid
The precise molecular target of POA has been a subject of extensive research, and multiple

mechanisms have been proposed, which may not be mutually exclusive.

Disruption of Membrane Energetics and Transport: The continuous influx of protons with

HPOA and the intracellular trapping of POA⁻ are thought to acidify the cytoplasm and disrupt

the proton motive force across the cell membrane.[13][14][15][16] This collapse in membrane

potential interferes with essential transport functions and cellular energy production, which is

particularly detrimental to persistent bacteria that have low baseline energy levels.[13][14]

Inhibition of Trans-Translation (Ribosomal Protein S1 - RpsA): One proposed target for POA

is the Ribosomal Protein S1 (RpsA).[1] RpsA is a key component of the trans-translation

machinery, a quality-control process that rescues stalled ribosomes. This process is vital for

bacterial survival under stress conditions, such as those experienced by persisters.[1] It was

suggested that POA binds to RpsA, preventing its interaction with tmRNA and thereby

inhibiting trans-translation.[1] However, subsequent studies have produced conflicting
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results, with some research finding no measurable binding between POA and RpsA,

suggesting the initial findings may have been an experimental artifact.[17][18][19]

Inhibition of Coenzyme A (CoA) Biosynthesis (Aspartate Decarboxylase - PanD): Another

identified target is PanD, an aspartate decarboxylase essential for the biosynthesis of

pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA).[2][20] CoA is a critical

cofactor in numerous metabolic pathways, including fatty acid synthesis and energy

production. Structural and biochemical studies have shown that POA can bind to the active

site of PanD, acting as a competitive inhibitor.[20] Inhibition of this pathway would severely

impact the bacterium's metabolic flexibility and ability to survive.

Inhibition of Fatty Acid Synthase I (FAS-I): Early studies also suggested that POA might

inhibit fatty acid synthase I (FAS-I), an enzyme crucial for building the unique mycobacterial

cell wall.[5][6] However, this target remains less substantiated compared to others.

Mechanisms of Pyrazinamide Resistance
The overwhelming majority of PZA resistance is linked to the loss of its activation mechanism.

pncA Gene Mutations: Between 72% and 98% of PZA-resistant clinical isolates have

mutations within the pncA gene or its promoter region.[9][21] These mutations, which include

missense mutations, insertions, and deletions, are highly diverse and scattered throughout

the gene.[8][9] They result in a non-functional or significantly impaired PncA enzyme,

preventing the conversion of PZA to POA.[7][22]

Other Resistance Mechanisms: In a smaller subset of PZA-resistant strains with a wild-type

pncA gene, resistance has been associated with mutations in other genes.

rpsA Mutations: Mutations in the gene encoding RpsA have been identified in some PZA-

resistant strains, lending support to its role as a potential target.[2][23]

panD Mutations: More recently, mutations in the panD gene have also been found in PZA-

resistant isolates that lack pncA or rpsA mutations, suggesting PanD is a clinically relevant

target.[2]

Efflux Mechanisms: It has also been proposed that enhanced efflux of POA out of the cell

could contribute to resistance, although this mechanism is less well-defined.[22]
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Quantitative Data on Pyrazinamide Activity
The following tables summarize key quantitative data regarding PZA's efficacy and the

conditions under which it is active.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pyrazinamide

Strain Type Culture pH
Typical MIC Range
(µg/mL)

Reference(s)

M. tuberculosis

(Susceptible)
5.5 20 - 50 [11][24][25]

M. tuberculosis

(Susceptible)
5.9 - 6.0 300 - 400 [24][26][27]

M. tuberculosis

(Resistant)
5.5 >256 [28]

M. tuberculosis

(Resistant, pncA

mutant)

5.9 >900 [4]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

Parameter Value Context Reference(s)

Peak Serum

Concentration
30 - 50 µg/mL

Following standard

20-25 mg/kg dose
[11]

Therapeutic Window

(AUCss)
231 - 355 mg·h/L

Associated with ≥95%

durable cure and

acceptable safety

[29]

Target AUC₀₋₂₄/MIC

Ratio
209.08

For achieving 90% of

maximal sterilizing

effect in vitro

[30]

Median Lung Tissue

Conc.
20.96 µg/mL

In patients with drug-

resistant TB
[31]
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Experimental Protocols
Protocol 1: Pyrazinamidase (PZase) Activity Assay
(Wayne's Method)
This colorimetric assay determines the ability of a mycobacterial isolate to hydrolyze PZA to

POA.

Principle: PZase-positive mycobacteria convert PZA in the medium to POA. The addition of

ferrous ammonium sulfate results in the formation of a pink-to-red colored iron-pyrazinoate

complex. The absence of this color change indicates a lack of PZase activity.

Materials:

Pyrazinamidase Agar tubes (containing 0.1 g/L pyrazinamide).

Freshly prepared 1% (w/v) ferrous ammonium sulfate solution.

Actively growing mycobacterial cultures (e.g., on Löwenstein-Jensen medium).

Sterile inoculating loops.

Incubator at 35-37°C.

Positive control (M. tuberculosis H37Rv) and negative control (M. bovis).

Procedure:

Prepare a heavy inoculum (at least McFarland 8) from a fresh 18-24 hour culture of the test

isolate.[32]

Using a sterile loop, inoculate the surface of two tubes of Pyrazinamidase Agar with a visible

paste of the organism. Do not stab the medium.[33]

Incubate the tubes aerobically at 35-37°C along with uninoculated control tubes.[33]

After 4 days of incubation:
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Remove one inoculated tube and one uninoculated control tube.

Add 1.0 mL of freshly prepared 1% ferrous ammonium sulfate solution to each tube.[33]

Allow the tubes to stand at room temperature for 30 minutes.

Observation:

Examine the tubes for color development against a white background.

Positive Result: A pink or red band develops in the agar, indicating the presence of POA.

Negative Result: No color change (the medium remains tan or yellow).

If the 4-day test is negative:

Continue incubating the second set of tubes.

After a total of 7 days, repeat steps 4 and 5 with the remaining tubes.[33]

Protocol 2: PZA Susceptibility Testing in Acidic Liquid
Medium (e.g., BACTEC MGIT 960)
This method determines the MIC of PZA in a liquid medium at an acidic pH that is conducive to

its activity.

Principle: The growth of M. tuberculosis is monitored in a modified Middlebrook 7H9 broth with

an acidic pH (approx. 5.9) in the presence of a critical concentration of PZA (100 µg/mL).

Growth in the drug-containing tube relative to a drug-free control indicates resistance.

Materials:

BACTEC MGIT 960 instrument.

MGIT tubes containing modified Middlebrook 7H9 broth.

MGIT PZA tubes (containing 100 µg/mL PZA).

MGIT Growth Supplement/OADC enrichment.
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Mycobacterial suspension prepared from an actively growing culture.

Procedure:

Prepare a standardized inoculum of the test isolate according to the manufacturer's protocol,

typically adjusted to a 0.5 McFarland standard and then diluted.

Aseptically add 0.8 mL of the MGIT Growth Supplement to a drug-free MGIT tube (Growth

Control, GC) and a PZA-containing MGIT tube.

Inoculate both the GC tube and the PZA tube with 0.5 mL of the standardized mycobacterial

suspension.

Mix the tubes gently and load them into the BACTEC MGIT 960 instrument.

The instrument will automatically incubate the tubes at 37°C and continuously monitor for

growth by detecting oxygen consumption via a fluorescent sensor at the bottom of the tube.

Interpretation:

The instrument flags a tube as positive when growth reaches a predetermined threshold.

Susceptible: The GC tube flags positive, but the PZA tube remains negative for the

duration of the test protocol (typically 4-13 days).

Resistant: Both the GC tube and the PZA tube flag positive.

Invalid: If the GC tube does not flag positive within the specified timeframe, the test is

invalid.

Protocol 3: In Vitro Model for Studying PZA Activity
Against Non-Replicating Persisters
This protocol describes a general approach to model the conditions under which PZA is most

active.

Principle: M. tuberculosis is cultured under conditions that induce a non-replicating or slow-

replicating state, such as low pH and/or oxygen depletion. The bactericidal activity of PZA is
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then assessed by enumerating surviving bacteria over time.

Materials:

M. tuberculosis strain (e.g., H37Rv).

Acidic culture medium (e.g., Middlebrook 7H9 broth adjusted to pH 5.8).[30]

Sealed culture vessels (e.g., serum bottles or hypoxic chamber).

Pyrazinamide stock solution.

Middlebrook 7H10 or 7H11 agar plates for colony forming unit (CFU) enumeration.

Phosphate-buffered saline (PBS) with Tween 80 for serial dilutions.

Procedure:

Induction of Non-Replicating State:

Grow an early to mid-log phase culture of M. tuberculosis in standard 7H9 broth.

Pellet the cells by centrifugation and resuspend them in the acidic (pH 5.8) 7H9 broth.

Transfer the culture to a sealed vessel to allow for gradual oxygen depletion or place in a

controlled hypoxic environment.

Incubate for several days to allow the bacteria to adapt to the stress conditions and enter

a slow- or non-replicating state.

Drug Exposure:

Add PZA to the adapted culture at a desired concentration (e.g., 50 µg/mL). Include a no-

drug control.

Continue incubation under the same acidic, low-oxygen conditions.

Assessment of Viability:
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At specified time points (e.g., Day 0, 3, 7, 14), withdraw aliquots from the drug-treated and

control cultures.

Wash the cells to remove residual drug.

Prepare 10-fold serial dilutions in PBS-Tween.

Plate the dilutions onto 7H10/7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks.

Data Analysis:

Count the colonies on the plates to determine the number of CFUs per mL for each time

point.

Plot the log₁₀ CFU/mL versus time to generate a kill curve. The decline in CFU in the PZA-

treated culture compared to the control demonstrates the sterilizing activity against the

persistent population.

Visualizations of Key Pathways and Workflows
PZA Activation and Proposed Mechanisms of Action
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Caption: Activation of PZA and its proposed downstream effects on M. tuberculosis.

Experimental Workflow for PZA Susceptibility Testing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b079158?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inoculation

Interpretation

Start:
Isolate Mtb Culture

Prepare Standardized
Inoculum

Inoculate Growth
Control (GC) Tube

Inoculate PZA
(100 µg/mL) Tube

Incubate & Monitor
(e.g., BACTEC MGIT 960)

GC Tube Positive?

Result:
Susceptible

 Yes 
(PZA tube negative)

Result:
Resistant

 Yes 
(PZA tube positive)

Result:
Invalid

 No 

Click to download full resolution via product page

Caption: Workflow for phenotypic pyrazinamide drug susceptibility testing.

Logical Relationship in PZA Resistance
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Caption: The relationship between pncA genotype and PZA susceptibility phenotype.

Conclusion
Pyrazinamide's unique ability to target non-replicating, persistent mycobacteria in acidic

environments makes it an indispensable component of modern short-course tuberculosis

therapy. Its complex mechanism of action, initiated by the PncA-mediated conversion to

pyrazinoic acid, appears to involve multiple downstream effects, including the disruption of

membrane energetics and the inhibition of essential biosynthetic pathways like that for

Coenzyme A. While the precise hierarchy and interplay of these targets are still under

investigation, it is clear that PZA's efficacy is fundamentally linked to the physiological state of

the persister cell. Understanding these intricate details is paramount for developing novel drugs

that can further shorten TB treatment and for devising strategies to overcome the challenge of

PZA resistance, which is primarily driven by mutations in the pncA gene. Continued research

into PZA's mode of action will undoubtedly provide critical insights for the future of

antitubercular drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential
mechanism for shortening the duration of tuberculosis chemotherapy - PMC
[pmc.ncbi.nlm.nih.gov]

2. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

3. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

4. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium
tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC
[pmc.ncbi.nlm.nih.gov]

5. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

6. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

7. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC
[pmc.ncbi.nlm.nih.gov]

8. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into
Natural and Acquired Resistance to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

9. Mutations associated with pyrazinamide resistance in pncA of Mycobacterium tuberculosis
complex organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of
Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

11. droracle.ai [droracle.ai]

12. biorxiv.org [biorxiv.org]

13. academic.oup.com [academic.oup.com]

14. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane
transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b079158?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3502614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3502614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3502614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4268777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8371453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7062198/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-pyrazinamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3025910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3025910/
https://pubmed.ncbi.nlm.nih.gov/9056006/
https://pubmed.ncbi.nlm.nih.gov/9056006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6884696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6884696/
https://www.droracle.ai/articles/76123/what-is-the-moa-of-pyrazinamide
https://www.biorxiv.org/content/10.1101/2025.09.26.678883v1
https://academic.oup.com/jac/article/52/5/790/760146
https://pubmed.ncbi.nlm.nih.gov/14563891/
https://pubmed.ncbi.nlm.nih.gov/14563891/
https://www.researchgate.net/publication/395928330_Pyrazinamide_kills_Mycobacterium_tuberculosis_via_pH-driven_weak-acid_permeation_and_cytosolic_acidification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. The Acid-Base Equilibrium of Pyrazinoic Acid Drives the pH Dependence of
Pyrazinamide-Induced Mycobacterium tuberculosis Growth Inhibition - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. pure.johnshopkins.edu [pure.johnshopkins.edu]

19. Mycobacterium tuberculosis ribosomal protein S1 (RpsA) and variants with truncated C-
terminal end show absence of interaction with pyrazinoic acid - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. tandfonline.com [tandfonline.com]

22. Association between pncA Gene Mutations, Pyrazinamidase Activity, and Pyrazinamide
Susceptibility Testing in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

23. benthamdirect.com [benthamdirect.com]

24. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by
the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]

25. journals.asm.org [journals.asm.org]

26. aphl.org [aphl.org]

27. researchgate.net [researchgate.net]

28. Activity of pyrazinamide in a murine model against Mycobacterium tuberculosis isolates
with various levels of in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

29. Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary
Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

30. journals.asm.org [journals.asm.org]

31. Lung Tissue Concentrations of Pyrazinamide among Patients with Drug-Resistant
Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

32. catalogue.bioconnections.net [catalogue.bioconnections.net]

33. documents.thermofisher.com [documents.thermofisher.com]

To cite this document: BenchChem. [The Unique Activity of Pyrazinamide Against Persistent
Mycobacteria: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079158#pyrazinamide-s-unique-activity-against-
persistent-mycobacteria]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33078607/
https://pubmed.ncbi.nlm.nih.gov/33078607/
https://pubmed.ncbi.nlm.nih.gov/33078607/
https://www.researchgate.net/publication/341520293_Mycobacterium_tuberculosis_ribosomal_protein_S1_RpsA_and_variants_with_truncated_C-terminal_end_show_absence_of_interaction_with_pyrazinoic_acid
https://pure.johnshopkins.edu/en/publications/mycobacterium-tuberculosis-ribosomal-protein-s1-rpsa-and-variants/
https://pubmed.ncbi.nlm.nih.gov/32433489/
https://pubmed.ncbi.nlm.nih.gov/32433489/
https://pubmed.ncbi.nlm.nih.gov/32433489/
https://www.researchgate.net/publication/338651411_The_molecular_basis_of_pyrazinamide_activity_on_Mycobacterium_tuberculosis_PanD
https://www.tandfonline.com/doi/full/10.2147/IDR.S368444
https://pmc.ncbi.nlm.nih.gov/articles/PMC4136016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4136016/
https://www.benthamdirect.com/content/journals/ccs/10.2174/2210298101666210108105814
https://pmc.ncbi.nlm.nih.gov/articles/PMC172333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC172333/
https://journals.asm.org/doi/10.1128/aac.32.7.1002
https://www.aphl.org/aboutAPHL/publications/Documents/ID-PZA_WhitePaper_0216.pdf
https://www.researchgate.net/publication/20014630_Determination_of_pyrazinamide_MICs_for_Mycobacterium_tuberculosis_at_different_pHs_by_the_radiometric_method
https://pubmed.ncbi.nlm.nih.gov/8787871/
https://pubmed.ncbi.nlm.nih.gov/8787871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11622436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11622436/
https://journals.asm.org/doi/abs/10.1128/aac.01681-08
https://pmc.ncbi.nlm.nih.gov/articles/PMC5444116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5444116/
https://catalogue.bioconnections.net/files/docs/CK4537_CK9801_Pyrazinamidase_IFU_v6.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/IFU7136.pdf
https://www.benchchem.com/product/b079158#pyrazinamide-s-unique-activity-against-persistent-mycobacteria
https://www.benchchem.com/product/b079158#pyrazinamide-s-unique-activity-against-persistent-mycobacteria
https://www.benchchem.com/product/b079158#pyrazinamide-s-unique-activity-against-persistent-mycobacteria
https://www.benchchem.com/product/b079158#pyrazinamide-s-unique-activity-against-persistent-mycobacteria
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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